TAAR1 Agonist Potency: 4-(2-Aminoethyl)phenol;hydrate vs. Dopamine, Octopamine, and Synephrine
In a direct head-to-head comparison at the human TAAR1 receptor, p-tyramine (4-(2-aminoethyl)phenol) exhibited an EC50 of 76 ± 16 nM, making it 22.5-fold more potent than dopamine (EC50 1710 ± 160 nM) and 20.6-fold more potent than (–)-octopamine (EC50 1569 ± 138 nM). The potency advantage extends to 62.2-fold over (–)-synephrine (EC50 4729 ± 377 nM). All compounds were tested under identical assay conditions using a cAMP biosensor in HEK293 cells expressing human TAAR1, with Emax normalised to p-tyramine as the reference full agonist (Emax = 111%) [1]. Substituting p-tyramine with these weaker partial agonists (dopamine Emax = 97%) in screening campaigns would yield false negatives for TAAR1-mediated activity.
| Evidence Dimension | TAAR1 receptor agonist potency (EC50) and efficacy (Emax) |
|---|---|
| Target Compound Data | p-Tyramine: EC50 = 76 ± 16 nM; Emax = 111 ± 1% |
| Comparator Or Baseline | Dopamine: EC50 = 1710 ± 160 nM; Emax = 97 ± 0.5%. Octopamine: EC50 = 1569 ± 138 nM; Emax = 116 ± 4%. Synephrine: EC50 = 4729 ± 377 nM; Emax = 113 ± 2%. |
| Quantified Difference | 22.5-fold (vs. dopamine), 20.6-fold (vs. octopamine), 62.2-fold (vs. synephrine) lower EC50; higher Emax vs. dopamine. |
| Conditions | cAMP biosensor assay in HEK293 cells expressing human TAAR1; n=3; data shown as mean ± SEM. |
Why This Matters
Procurement of 4-(2-aminoethyl)phenol;hydrate is essential for laboratories conducting TAAR1 functional screening because alternative endogenous amines are markedly less potent and may show partial agonism, leading to under-detection of receptor activation.
- [1] G.M. Keleş et al., 'Human TAAR1 Agonist Activity of Endogenous Ligands', PMC8762745, Table 1, 2021. View Source
